An In-depth Technical Guide to 3,5-Dinitro-L-tyrosine Sodium Salt (CAS 502481-30-3)
An In-depth Technical Guide to 3,5-Dinitro-L-tyrosine Sodium Salt (CAS 502481-30-3)
Introduction: Beyond a Biomarker - A Versatile Tool in Research and Development
3,5-Dinitro-L-tyrosine and its sodium salt are nitrated derivatives of the amino acid L-tyrosine. Historically, the presence of nitrated tyrosine residues in proteins has been primarily utilized as a biomarker for "nitroxidative stress," a condition characterized by the overproduction of reactive nitrogen species (RNS) like peroxynitrite.[1] This post-translational modification can lead to profound changes in protein structure and function, implicating it in a variety of pathological conditions. However, to view 3,5-Dinitro-L-tyrosine solely through the lens of a stress marker would be to overlook its significant potential as a multifaceted tool in the hands of researchers and drug developers.
This guide provides an in-depth technical overview of 3,5-Dinitro-L-tyrosine Sodium Salt, moving beyond its role as a mere indicator of cellular stress to explore its applications as a specific chemical probe, a precursor in pharmaceutical synthesis, and a modulator of critical signaling pathways. We will delve into its physicochemical properties, synthesis, and mechanism of action, supported by field-proven insights and detailed experimental protocols to empower scientists in their research endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 3,5-Dinitro-L-tyrosine Sodium Salt is paramount for its effective application. The introduction of two nitro groups onto the phenolic ring of L-tyrosine significantly alters its electronic and steric characteristics compared to the parent amino acid.[2]
| Property | Value | Source |
| CAS Number | 502481-30-3 | [3][4] |
| Molecular Formula | C₉H₈N₃NaO₇ | [3][4] |
| Molecular Weight | 293.17 g/mol | [3][4][5] |
| Appearance | Light yellow to yellow to orange crystalline powder | |
| Purity (HPLC) | ≥98.0% | [4] |
| Specific Rotation [α]20/D | +9.5 to +11.5 deg (c=1, 1mol/L HCl) | |
| Storage | Room temperature, recommended in a cool, dark place (<15°C) |
Synthesis and Purification: A Two-Step Approach
The synthesis of 3,5-Dinitro-L-tyrosine Sodium Salt is typically achieved through a two-step process: the nitration of L-tyrosine followed by conversion to its sodium salt.
Step 1: Nitration of L-Tyrosine
The foundational step involves the electrophilic nitration of the aromatic ring of L-tyrosine. A common method, as alluded to in patent literature for the synthesis of related compounds, involves the use of a nitrating agent such as nitric acid in the presence of sulfuric acid.[6]
Experimental Protocol: Nitration of L-Tyrosine
-
Reaction Setup: In a flask equipped with a stirrer and maintained in an ice bath, cautiously add L-tyrosine to a pre-cooled mixture of concentrated nitric acid and sulfuric acid. The temperature should be carefully controlled to prevent runaway reactions.
-
Reaction Execution: Allow the reaction to proceed with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched by pouring it over ice. The precipitated 3,5-Dinitro-L-tyrosine is then collected by filtration.
-
Purification: The crude product is washed with cold water to remove residual acids and then purified by recrystallization, for example, from hot water or a suitable organic solvent, to yield the bright yellow crystalline 3,5-Dinitro-L-tyrosine.
Step 2: Conversion to the Sodium Salt
The free acid form of 3,5-Dinitro-L-tyrosine can be readily converted to its more soluble sodium salt.
Experimental Protocol: Formation of the Sodium Salt
-
Dissolution: Dissolve the purified 3,5-Dinitro-L-tyrosine in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Neutralization: Carefully add a stoichiometric amount of a sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to the solution with stirring. The pH of the solution should be monitored to ensure complete neutralization.
-
Isolation: The 3,5-Dinitro-L-tyrosine Sodium Salt can be isolated by evaporation of the solvent under reduced pressure or by precipitation through the addition of a non-polar co-solvent.
-
Drying: The resulting solid is then dried under vacuum to remove any residual solvent.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of 3,5-Dinitro-L-tyrosine Sodium Salt.
Mechanism of Action and Biological Significance
The biological effects of 3,5-Dinitro-L-tyrosine Sodium Salt are multifaceted, extending beyond its role as a simple marker of nitroxidative stress. Its dinitrated structure confers unique properties that allow it to interact with and modulate specific biological targets.
Antagonism of AMPA Receptors
One of the most significant and well-characterized mechanisms of action of 3,5-Dinitro-L-tyrosine is its role as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[7] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.
The S-isomer of 3,5-dinitro-o-tyrosine has been shown to be a more potent inhibitor of [³H]AMPA binding than the R-isomer, with IC₅₀ values of 13 ± 7 µM and 84 ± 26 µM, respectively.[7] This stereoselectivity highlights a specific interaction with the receptor's binding pocket. The phenolic group of the dinitro-tyrosine analogue is designed to act as a bioisostere of the γ-carboxyl group of glutamate, the endogenous ligand for AMPA receptors.[7] By competitively binding to the glutamate binding site, 3,5-Dinitro-L-tyrosine prevents the conformational changes necessary for ion channel opening, thereby inhibiting excitatory neurotransmission.
Diagram: AMPA Receptor Antagonism
Caption: Competitive antagonism of the AMPA receptor by 3,5-Dinitro-L-tyrosine.
Interaction with Tyrosine Aminotransferase
In addition to its effects on neurotransmitter receptors, 3,5-Dinitro-L-tyrosine has been investigated as a substrate for enzymes involved in tyrosine metabolism. Notably, it has been shown to have zero activity as an artificial substrate for tyrosine aminotransferase, an enzyme crucial for tyrosine catabolism.[5] This lack of reactivity suggests that it is not readily metabolized through this pathway and may persist in biological systems, making it a stable probe for studying nitrative stress and its consequences.
Applications in Research and Drug Development
The unique properties of 3,5-Dinitro-L-tyrosine Sodium Salt make it a valuable tool in various research and development applications.
Probing Nitroxidative Stress and Protein Modification
As a stable, nitrated amino acid, 3,5-Dinitro-L-tyrosine can be used as a standard in analytical methods to quantify nitrated proteins in biological samples.[2] Furthermore, it can be employed in in vitro studies to investigate the functional consequences of protein nitration.
Experimental Protocol: In Vitro Protein Nitration
This protocol provides a general framework for inducing tyrosine nitration in a purified protein using a nitrating agent like peroxynitrite.
-
Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., phosphate buffer, pH 7.4). The protein concentration should be optimized for the specific assay.
-
Peroxynitrite Preparation: Prepare a fresh solution of peroxynitrite. Caution: Peroxynitrite is a strong oxidant and should be handled with appropriate safety precautions.
-
Nitration Reaction: Add a molar excess of peroxynitrite to the protein solution with gentle mixing. The reaction is typically rapid and can be performed at room temperature.
-
Reaction Quenching: The reaction can be quenched by the addition of a scavenger of peroxynitrite, such as N-acetylcysteine or glutathione.
-
Analysis: The extent of protein nitration can be assessed by various methods, including:
-
Western Blotting: Using an anti-nitrotyrosine antibody.
-
Mass Spectrometry: To identify specific nitrated tyrosine residues.
-
Spectrophotometry: Measuring the absorbance at the characteristic wavelength for nitrotyrosine.
-
Precursor in Pharmaceutical Synthesis
3,5-Dinitro-L-tyrosine serves as a key intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the production of levothyroxine, a synthetic thyroid hormone used to treat hypothyroidism.[6] The dinitro-tyrosine moiety provides a scaffold for subsequent chemical modifications to build the final drug molecule.
Neuropharmacology Research
Given its activity as an AMPA receptor antagonist, 3,5-Dinitro-L-tyrosine and its analogs are valuable research tools in neuropharmacology. They can be used to study the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases.[7][8]
Analytical Methodologies
Accurate and reliable quantification of 3,5-Dinitro-L-tyrosine and nitrated proteins is crucial for research applications. Several analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of 3,5-Dinitro-L-tyrosine in various matrices. A reversed-phase HPLC method coupled with UV detection is commonly used.
General HPLC Protocol Outline
-
Sample Preparation: Biological samples may require protein precipitation and/or solid-phase extraction to remove interfering substances and enrich the analyte.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
-
Detection: UV detection at a wavelength where 3,5-Dinitro-L-tyrosine exhibits strong absorbance (around 360 nm) is a common approach.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of 3,5-Dinitro-L-tyrosine Sodium Salt.
Immunoassays
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a high-throughput method for the detection and quantification of nitrated proteins. These assays typically utilize a specific antibody that recognizes the nitrotyrosine moiety. A competitive ELISA format is often employed, where the nitrated protein in the sample competes with a labeled nitrated protein for binding to a limited amount of anti-nitrotyrosine antibody.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 3,5-Dinitro-L-tyrosine Sodium Salt. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. General safety practices include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Conclusion
3,5-Dinitro-L-tyrosine Sodium Salt is a versatile and valuable compound for researchers and drug development professionals. Its utility extends far beyond its role as a biomarker of nitroxidative stress. By understanding its chemical properties, synthesis, and diverse mechanisms of action, scientists can leverage this compound as a powerful tool to investigate fundamental biological processes, explore new therapeutic avenues for neurological disorders, and advance the development of novel pharmaceuticals. This guide provides a solid foundation of technical knowledge and practical protocols to facilitate the effective application of 3,5-Dinitro-L-tyrosine Sodium Salt in the laboratory.
References
-
Protein tyrosine nitration in cellular signal transduction pathways. (2010). Free Radical Biology and Medicine, 49(2), 171-179. [Link]
-
Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. (2013). Accounts of Chemical Research, 46(2), 558-569. [Link]
-
35-Dinitro-L-Tyrosine Sodium Salt 98.0%(HPLC). PureSynth. [Link]
-
Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review. (2015). Journal of Psychiatric Research, 70, 50-57. [Link]
-
Halogenated aromatic amino acid 3,5-dibromo-D: -tyrosine produces beneficial effects in experimental stroke and seizures. (2012). Journal of Neurochemistry, 121(3), 455-465. [Link]
-
Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists. (1998). Journal of Medicinal Chemistry, 41(15), 2829-2835. [Link]
- An improved process for the preparation of levothyroxine sodium with reduced levels of impurities.
-
In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography. (2009). Molecular & Cellular Proteomics, 8(1), 139-149. [Link]
-
In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography. ResearchGate. [Link]
-
The Synthesis of Thyroxine and Related Substances. Part V. (1949). Journal of the Chemical Society, 3429-3433. [Link]
-
Protein tyrosine nitration in cellular signal transduction pathways. ResearchGate. [Link]
-
L-Tyrosine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
-
AMPA receptor antagonists. ResearchGate. [Link]
-
Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. (2017). eNeuro, 4(5), ENEURO.0250-17.2017. [Link]
-
Protein Tyrosine Nitration in Plant Nitric Oxide Signaling. (2022). Frontiers in Plant Science, 13, 843336. [Link]
-
Molecular mechanism of AMPA receptor noncompetitive antagonism. (2005). Neuron, 48(2), 279-288. [Link]
-
Tyrosine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
-
The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. (2024). Frontiers in Molecular Neuroscience, 17, 1386561. [Link]
-
A single dose of the catecholamine precursor Tyrosine reduces physiological arousal and decreases decision thresholds in reinforcement learning and temporal discounting. (2022). bioRxiv. [Link]
-
Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. (2020). Molecules, 25(18), 4235. [Link]
- Method for improving delivery of tyrosine supplementation.
-
A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. (1979). The Journal of Nuclear Medicine, 20(10), 1066-1069. [Link]
-
Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. (2015). Dalton Transactions, 44(17), 7586-7594. [Link]
Sources
- 1. Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]
- 3. pure-synth.com [pure-synth.com]
- 4. 3,5-Dinitro-L-tyrosine Sodium Salt 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2009136249A1 - An improved process for the preparation of levothyroxine sodium with reduced levels of impurities - Google Patents [patents.google.com]
- 7. Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
